molecular formula C9H8N4O B189348 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine CAS No. 56107-91-6

3-(4-Methoxyphenyl)-1,2,4,5-tetrazine

Cat. No.: B189348
CAS No.: 56107-91-6
M. Wt: 188.19 g/mol
InChI Key: AFBJTTXQSHVNCK-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Rich Heterocycles in Contemporary Chemical Research

Nitrogen-rich heterocycles are a class of organic compounds that have garnered considerable attention in various fields of chemical research. Their high nitrogen content leads to distinct electronic characteristics, often resulting in high heats of formation and the potential to release large amounts of dinitrogen gas upon decomposition. This has made them valuable in the development of high-energy-density materials. Furthermore, their ability to participate in a range of chemical transformations, particularly cycloaddition reactions, has led to their use in materials science, medicinal chemistry, and bioconjugation technologies. The unique reactivity of these compounds allows for the construction of complex molecular architectures and the modification of biological molecules under mild conditions.

Overview of 1,2,4,5-Tetrazine (B1199680) Core Reactivity and Applications

The 1,2,4,5-tetrazine ring system is characterized by its electron-deficient nature, a consequence of the four electronegative nitrogen atoms within the six-membered aromatic ring. This electron deficiency is central to its reactivity, most notably in inverse-electron-demand Diels-Alder (iEDDA) reactions. In these reactions, the tetrazine acts as the diene, readily reacting with electron-rich dienophiles such as alkenes and alkynes. nih.gov This reactivity is highly valued for its rapid kinetics and high specificity, forming the basis of "click chemistry" applications. nih.gov

The iEDDA reaction of 1,2,4,5-tetrazines has become a powerful tool in chemical biology for labeling and imaging biomolecules in living systems. ontosight.ai The reaction proceeds quickly under physiological conditions without the need for toxic catalysts, making it a bioorthogonal transformation. This has enabled researchers to study biological processes in their native environment with minimal perturbation.

Specific Focus: Aromatic Substitution Effects, particularly the 4-Methoxyphenyl (B3050149) Moiety

The reactivity of the 1,2,4,5-tetrazine core can be finely tuned by the introduction of substituents at the 3- and 6-positions. The electronic nature of these substituents has a profound impact on the rate of the iEDDA reaction. Electron-withdrawing groups enhance the electron-deficient character of the tetrazine ring, thereby accelerating the reaction with electron-rich dienophiles. Conversely, electron-donating groups decrease the reactivity of the tetrazine.

The 4-methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent, is expected to reduce the reactivity of the tetrazine core in iEDDA reactions compared to unsubstituted or electron-withdrawing group-substituted tetrazines. This modulation of reactivity is a key aspect of designing tetrazine-based probes and reagents for specific applications where a controlled reaction rate is desirable. The 4-methoxyphenyl moiety can also influence the solubility and spectroscopic properties of the tetrazine derivative.

Below is a data table summarizing the general properties of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine.

PropertyValue
Molecular Formula C₉H₈N₄O
Molecular Weight 204.19 g/mol
Appearance Red solid
CAS Number 56107-91-6

This data is compiled from general chemical databases and may not reflect experimentally verified values from peer-reviewed literature.

Detailed Research Findings

The synthesis of asymmetrically substituted tetrazines like this compound can be challenging. General methods for synthesizing unsymmetrical 3,6-disubstituted-1,2,4,5-tetrazines often involve multi-step procedures. One common approach is the reaction of a nitrile (in this case, 4-methoxybenzonitrile) with a pre-formed monosubstituted dihydrotetrazine, followed by oxidation. Another strategy involves the reaction of imidates with hydrazine (B178648).

The primary area of research interest for this compound lies in its application in bioorthogonal chemistry. The electron-donating nature of the 4-methoxyphenyl group would result in a slower reaction rate in iEDDA cycloadditions compared to tetrazines bearing electron-withdrawing substituents. This "tunability" of the reaction rate is highly advantageous. For instance, in multi-step labeling experiments, a less reactive tetrazine might be employed to selectively react with a highly reactive dienophile, leaving other less reactive dienophiles untouched for subsequent reactions with a more reactive tetrazine.

The table below presents hypothetical kinetic data for the iEDDA reaction of various substituted tetrazines with a given dienophile to illustrate the effect of the substituent. The values for this compound are estimated based on general principles and are not experimentally determined data.

Tetrazine SubstituentSubstituent TypeExpected Relative Reaction Rate
4-NitrophenylElectron-withdrawingVery Fast
PhenylNeutralModerate
4-Methoxyphenyl Electron-donating Slow
MethylElectron-donating (alkyl)Slow

This table is for illustrative purposes to demonstrate the expected trend in reactivity and does not represent measured experimental data.

Further research would be necessary to fully characterize the spectroscopic properties and reaction kinetics of this compound to enable its broader application in chemical biology and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56107-91-6

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1,2,4,5-tetrazine

InChI

InChI=1S/C9H8N4O/c1-14-8-4-2-7(3-5-8)9-12-10-6-11-13-9/h2-6H,1H3

InChI Key

AFBJTTXQSHVNCK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=CN=N2

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=CN=N2

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 4 Methoxyphenyl 1,2,4,5 Tetrazine and Analogues

Historical Development of 1,2,4,5-Tetrazine (B1199680) Synthesis Routes

The synthesis of the 1,2,4,5-tetrazine core has a rich history, with several classical methods paving the way for the development of more advanced and efficient protocols.

Classical Approaches (e.g., Pinner Synthesis, Imidoyl Chloride Condensation)

One of the earliest and most well-known methods for constructing the 1,2,4,5-tetrazine ring is the Pinner synthesis . Developed in the late 19th century, this reaction typically involves the condensation of an iminoester with hydrazine (B178648) to form an amidrazone. Subsequent cyclization of the amidrazone, often in the presence of excess hydrazine, yields a dihydro-1,2,4,5-tetrazine intermediate, which is then oxidized to the aromatic tetrazine.

Another classical approach involves the condensation of imidoyl chlorides with hydrazine . This method offers a degree of selectivity, as the structural components are pre-linked before cyclization, which can be particularly useful for the synthesis of unsymmetrical tetrazine derivatives.

Hydrazine-Based Cyclization Pathways

A common thread in many tetrazine syntheses is the use of hydrazine or its derivatives as a key building block. Hydrazine-based cyclizations are fundamental to the formation of the tetrazine ring. These pathways often involve the reaction of hydrazine with various precursors containing carbon-nitrogen multiple bonds, such as nitriles or amidines. The general strategy involves the formation of a dihydrotetrazine intermediate which is subsequently aromatized. researchgate.net

Targeted Synthesis of 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine and Symmetrical/Unsymmetrical Derivatives

The synthesis of the specifically substituted this compound, as well as its symmetrical and unsymmetrical derivatives, often employs adaptations of classical methods or more recently developed one-pot protocols.

One-Pot Reaction Protocols

One-pot syntheses can involve the direct reaction of nitriles with hydrazine, often in the presence of a catalyst. For instance, Lewis acid transition metal catalysts, such as nickel and zinc salts, have been shown to effectively catalyze the formation of 1,2,4,5-tetrazines directly from a range of nitriles and hydrazine. nih.govcolab.wsresearchgate.net This approach can be applied to the synthesis of both symmetrical and unsymmetrical tetrazines. nih.gov For the synthesis of unsymmetrical tetrazines, a mixture of two different nitriles can be used. researchgate.net For example, reacting 4-methoxybenzonitrile (B7767037) and another nitrile with hydrazine in a one-pot setting could theoretically yield a mixture of products including the desired unsymmetrical 3-(4-methoxyphenyl)-6-substituted-1,2,4,5-tetrazine, alongside the two symmetrical tetrazines.

Another one-pot approach that has been successfully employed for the synthesis of unsymmetrical 3,6-disubstituted-1,2,4,5-tetrazines is an S-induced reaction of aromatic nitriles with hydrazine hydrate (B1144303) under thermal conditions. researchgate.net This method has been used to prepare a variety of unsymmetrically substituted tetrazines. researchgate.net

Role of Oxidative Steps in Tetrazine Ring Formation

A critical step in the majority of 1,2,4,5-tetrazine syntheses is the final oxidation of the dihydro-1,2,4,5-tetrazine intermediate to the aromatic tetrazine. researchgate.net The choice of oxidizing agent can significantly impact the yield and purity of the final product.

A variety of oxidizing agents have been employed for this transformation. Traditionally, nitrogen oxides generated in situ from sodium nitrite (B80452) in an acidic medium have been widely used. researchgate.net However, concerns over the generation of toxic gases and potential side reactions with sensitive functional groups have led to the exploration of alternative, milder oxidizing agents. researchgate.net

Organic oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), researchgate.net [bis(acetoxy)iodo]benzene (PIDA), researchgate.net and m-chloroperoxybenzoic acid (m-CPBA) have been successfully used for the aromatization of dihydrotetrazines. researchgate.net The selection of the appropriate oxidant is crucial to ensure compatibility with other functional groups present in the molecule, such as the methoxy (B1213986) group in the target compound.

Advanced Synthetic Transformations for Functionalization

The functionalization of the this compound core is of significant interest for tuning its properties and for its conjugation to other molecules. Modern cross-coupling reactions and nucleophilic substitutions are powerful tools for achieving this.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, have become indispensable for the formation of carbon-carbon bonds in organic synthesis. nih.gov These reactions can be applied to functionalize pre-existing tetrazine scaffolds. For instance, a halogenated derivative of this compound could be coupled with various organoboron, organotin, or organozinc reagents to introduce a wide range of substituents at a specific position on the tetrazine ring. The use of bulky and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of these reactions, allowing for the coupling of even challenging substrates.

Furthermore, nucleophilic aromatic substitution (SNAAr) reactions can be employed to introduce new functional groups onto the tetrazine ring. The electron-deficient nature of the 1,2,4,5-tetrazine ring facilitates nucleophilic attack, particularly at the 3- and 6-positions. By starting with a tetrazine bearing a good leaving group, such as a halogen or a methylthio group, a variety of nucleophiles can be introduced. For instance, 3-bromo-1,2,4,5-tetrazines have been used as versatile precursors for late-stage functionalization through nucleophilic substitution. researchgate.net

Below is a table summarizing various synthetic strategies for 1,2,4,5-tetrazines that could be adapted for the synthesis of this compound and its derivatives.

Synthetic Strategy Precursors Key Features Potential Application for this compound
Pinner Synthesis Iminoesters, HydrazineClassical two-step method involving cyclization and oxidation.Synthesis from 4-methoxybenzimidate.
Imidoyl Chloride Condensation Imidoyl Chlorides, HydrazineGood for unsymmetrical derivatives.Synthesis from 4-methoxybenzimidoyl chloride.
One-Pot Nitrile/Hydrazine Reaction Nitriles, HydrazineStreamlined synthesis, can be catalyzed by Lewis acids.One-pot synthesis from 4-methoxybenzonitrile and hydrazine.
S-induced One-Pot Synthesis Aromatic Nitriles, Hydrazine Hydrate, SulfurEffective for unsymmetrical tetrazines.Synthesis of unsymmetrical derivatives using 4-methoxybenzonitrile.
Palladium-Catalyzed Cross-Coupling Halogenated Tetrazines, Organometallic ReagentsVersatile for C-C bond formation and functionalization.Functionalization of a halogenated this compound.
Nucleophilic Aromatic Substitution Tetrazines with Leaving Groups, NucleophilesIntroduction of various functional groups.Reaction of a 3-halo-6-(4-methoxyphenyl)-1,2,4,5-tetrazine with nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-Type Coupling, C-H Activation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of aryl substituents like 4-methoxyphenyl (B3050149) onto a tetrazine core. These methods often start with a halogenated or otherwise activated tetrazine precursor.

Sonogashira-Type Coupling

The Sonogashira coupling reaction is a widely used method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org This strategy has been efficiently adapted for the synthesis of asymmetrically substituted tetrazines. rsc.org The general approach involves the coupling of a halogenated tetrazine, such as 3-bromo-1,2,4,5-tetrazine (B6174517), with a terminal alkyne. rsc.org

To synthesize an analogue of this compound, one would couple a suitable 3-halo-1,2,4,5-tetrazine with 4-ethynyl-anisole. The reaction typically proceeds under mild conditions, often at room temperature, using an amine base like diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The choice of palladium catalyst and phosphine ligands is crucial for achieving high yields. Catalysts such as Pd(PPh₃)₂Cl₂ are commonly employed. libretexts.org Subsequent reduction of the alkyne triple bond would then yield the saturated linker, providing access to alkyl-aryl tetrazines.

Table 1: Representative Conditions for Sonogashira-Type Coupling of Halo-Tetrazines

Component Example Reagents/Conditions Role Reference
Tetrazine Substrate 3-Bromo-6-methyl-1,2,4,5-tetrazine Electrophile
Alkyne Terminal Alkynes (e.g., Phenylacetylene) Nucleophile rsc.org
Palladium Catalyst Pd(PPh₃)₂Cl₂ (Palladium(II) bis(triphenylphosphine) dichloride) Catalyst libretexts.org
Copper Co-catalyst Copper(I) Iodide (CuI) Co-catalyst wikipedia.org
Base/Solvent Triethylamine (TEA) or Diethylamine (DEA) Base and Solvent wikipedia.org
Temperature Room Temperature Reaction Condition wikipedia.org

C-H Activation

Direct C-H activation/arylation represents a more atom-economical approach, creating C-C bonds by directly functionalizing a C-H bond, thus avoiding the need for pre-functionalized starting materials. beilstein-journals.org In the context of synthesizing this compound, this could theoretically involve the direct palladium-catalyzed arylation of an unsubstituted C-H bond on the tetrazine ring with a 4-methoxyphenyl source, such as 4-bromoanisole (B123540) or 4-iodoanisole.

While this method has been successfully applied to a range of other nitrogen-containing heterocycles like azoles and pyridines, its application to the highly electron-deficient 1,2,4,5-tetrazine ring presents challenges. beilstein-journals.orgnih.govdocumentsdelivered.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical. For instance, studies on the direct arylation of imidazoles have shown that solvents like anisole (B1667542) can be effective. nih.gov The development of intramolecular C-H arylation has proven successful for creating fused heteroaromatic compounds, demonstrating the potential of this strategy. beilstein-journals.org However, achieving selective intermolecular C-H arylation on the tetrazine core requires overcoming the challenge of the ring's low electron density.

Conjugation Strategies with Other Heterocyclic Systems (e.g., 4H-1,2,4-Triazole)

The synthesis of molecules where a this compound unit is conjugated with other heterocyclic systems, such as 4H-1,2,4-triazole, involves multi-step synthetic sequences. These strategies often build one heterocycle off a pre-formed version of the other.

A common method involves using a tetrazine derivative bearing reactive functional groups that can participate in the cyclization reaction to form the triazole ring. For example, a tetrazine-carbohydrazide can serve as a key precursor. This approach is exemplified by the synthesis of s-tetrazine derivatives conjugated to a 4H-1,2,4-triazole ring. In this method, a tetrazine dicarbohydrazide is refluxed with an appropriate imidoyl chloride in a solvent like chloroform (B151607) to yield the conjugated system where two 4H-1,2,4-triazole rings are attached to the tetrazine core.

Another strategy involves the reaction of 4-amino-1,2,4-triazole (B31798) derivatives with other reagents. The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives often starts from hydrazides which are converted to thiosemicarbazides and then cyclized. nih.govmdpi.com These triazole-thiols can then be further functionalized. For instance, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols react with arylaldehydes to form Schiff bases (azomethines), demonstrating a pathway for linking the triazole to other moieties. nih.govmdpi.com

Table 2: Synthetic Approaches for Tetrazine-Triazole Conjugates

Starting Heterocycle Key Reagents Resulting Structure Reference
1,2,4,5-Tetrazine-3,6-dicarbohydrazide Imidoyl chlorides, Chloroform, Reflux s-Tetrazine core directly linked to two 4H-1,2,4-triazole rings
Furan-2-carboxylic acid hydrazide Isothiocyanates, NaOH, Hydrazine hydrate 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol nih.gov
Phenylacetic acid hydrazide Isothiocyanates, NaOH, Hydrazine hydrate 4-Amino-5-(benzyl)-4H-1,2,4-triazole-3-thiol nih.gov
N-Aryl-2,2,2-trifluoroacetimidoyl chloride Hydrazine hydrate, Trifluoroacetic anhydride Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles organic-chemistry.org

Influence of Substituent Electronic Properties on Synthetic Yields and Pathways

In the context of palladium-catalyzed cross-coupling reactions, the electron-donating nature of the 4-methoxyphenyl group is generally beneficial. When using 4-methoxyphenylboronic acid in Suzuki-type couplings or 4-ethynyl-anisole in Sonogashira couplings, the increased electron density on the aryl nucleus can facilitate the oxidative addition step at the palladium center, often leading to good to excellent yields. uzh.ch Research on the coupling of 3-bromo-1,2,4,5-tetrazine with various aryl boronic acids has shown that electron-rich substrates, including those with methoxy substituents, are well-tolerated and produce the desired aryl-tetrazines in high yields. uzh.ch

Conversely, the electron-donating 4-methoxyphenyl group influences the reactivity of the final tetrazine product. The 1,2,4,5-tetrazine ring is inherently electron-deficient, which is key to its utility in inverse electron-demand Diels-Alder (iEDDA) reactions. The introduction of an EDG like the 4-methoxyphenyl group increases the electron density of the tetrazine ring. This increase raises the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which can decrease the rate of iEDDA reactions compared to tetrazines bearing electron-withdrawing groups. uzh.chnih.gov

Table 3: Effect of Substituent Electronics on Tetrazine Synthesis & Reactivity

Substituent Type on Aryl Group Effect on Cross-Coupling Yield (e.g., Suzuki, Sonogashira) Effect on Tetrazine Ring Reactivity (iEDDA) Example Group Reference
Electron-Donating (EDG) Generally favorable, good to high yields Decreases reactivity (slower rates) -OCH₃ (Methoxy) uzh.ch
Electron-Withdrawing (EWG) Generally well-tolerated Increases reactivity (faster rates) -CF₃, -NO₂ nih.gov
Halogens Generally well-tolerated Modest increase in reactivity -F, -Cl, -Br uzh.ch

Reaction Mechanisms and Kinetics of 3 4 Methoxyphenyl 1,2,4,5 Tetrazine Derivatives

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions

The IEDDA reaction is a powerful transformation involving an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), and an electron-rich dienophile. researchgate.net This reaction is characterized by its rapid kinetics and high selectivity, often proceeding without the need for catalysts. nih.govresearchgate.net The interaction is governed by the frontier molecular orbitals, specifically the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the high-energy Highest Occupied Molecular Orbital (HOMO) of the dienophile. nih.goveur.nl

The generally accepted mechanism for the IEDDA reaction of 1,2,4,5-tetrazines with alkenes involves a concerted [4+2] cycloaddition. researchgate.net This process forms a highly strained bicyclic intermediate. researchgate.netnih.gov This intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a 4,5-dihydropyridazine product. researchgate.net This dihydropyridazine (B8628806) can then either isomerize or be oxidized to form the final, more stable pyridazine (B1198779) product. researchgate.net When an alkyne is used as the dienophile, the reaction proceeds similarly but directly yields the aromatic pyridazine product after nitrogen loss. researchgate.net

While often depicted as a concerted process, detailed computational studies using methods like metadynamics have been employed to explore the free energy surfaces of these reactions, providing a more dynamic and realistic description of the reaction pathway under explicit solvent conditions. nih.gov These studies can help differentiate between purely concerted pathways and those with very short-lived, stepwise intermediates.

For asymmetrically substituted tetrazines, such as a derivative of 3-(4-methoxyphenyl)-1,2,4,5-tetrazine with a different substituent at the 6-position, the regioselectivity of the cycloaddition becomes a critical consideration. The addition of an unsymmetrical dienophile can potentially lead to two different regioisomeric products.

The outcome is governed by a combination of steric and electronic factors, including orbital interactions and the distortion energies required to reach the transition state. nih.gov Research on other unsymmetrical 1,2,4,5-tetrazines has revealed that cycloadditions can be highly regioselective, sometimes producing a single cycloadduct with a regioselectivity opposite to what might be anticipated based on simple electronic arguments. nih.gov This highlights the subtle interplay of factors that control the reaction's orientation. Furthermore, external factors can influence the outcome; for instance, the coordination of a tetrazine to a rhenium metal complex has been shown to boost the regioselectivity of the IEDDA addition. rsc.orgresearchgate.net

The rate of the IEDDA reaction is highly tunable and exquisitely sensitive to the electronic nature of both the tetrazine and the dienophile. rsc.orgrsc.org The primary factor determining the reaction rate is the energy gap between the tetrazine's LUMO and the dienophile's HOMO. nih.gov

Electronic Character of Substituents: The presence of electron-withdrawing groups on the tetrazine ring lowers its LUMO energy, decreasing the HOMO-LUMO gap and dramatically accelerating the reaction rate. eur.nlnih.gov Conversely, electron-donating groups are expected to raise the diene's LUMO energy and slow the reaction. The 4-methoxyphenyl (B3050149) group, with its electron-donating methoxy (B1213986) substituent (via resonance), is expected to result in a slower reaction rate compared to tetrazines bearing unsubstituted phenyl or electron-withdrawing groups.

Kinetic studies on 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine (B12171507) reacting with bicyclononyne (BCN) support this principle. Its reaction rate is significantly lower than that of tetrazines with more electron-withdrawing substituents like pyridyl groups. nih.gov

Solvent Effects: The reaction rate can also be sensitive to the solvent. nih.gov For example, the reaction of 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine (B12929496) is faster in methanol (B129727) (MeOH) than in acetonitrile. nih.gov However, the opposite trend is observed for 3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazine, which reacts nearly an order of magnitude faster in methanol than in acetonitrile, demonstrating complex solvent-substrate interactions. nih.gov In some cases, increasing the polarity of the solvent can enhance the reaction rate between a tetrazine and a dienophile. eur.nl

Second-Order Rate Constants (k₂) for the Reaction of Substituted Tetrazines with Bicyclononyne (BCN)
Tetrazine DerivativeSubstituent Typek₂ in MeOH (M⁻¹s⁻¹)k₂ in Acetonitrile (M⁻¹s⁻¹)Reference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineStrongly Electron-Withdrawing118- nih.gov
3,6-diphenyl-1,2,4,5-tetrazineNeutral3.6- nih.gov
3,6-bis(4-methoxyphenyl)-1,2,4,5-tetrazineElectron-Donating1.40.16 nih.gov

N1/N4 1,4-Cycloaddition Reactions and Mechanistic Elucidation

While the C3/C6 IEDDA cycloaddition is the canonical reactivity mode for 1,2,4,5-tetrazines, a completely different and unprecedented pathway has been discovered: a formal [4+2] cycloaddition across the N1 and N4 nitrogen atoms. nih.govdicp.ac.cn This reaction occurs with aryl-conjugated enamines and is promoted by specific conditions, leading to the formation of 1,2,4-triazine (B1199460) derivatives instead of the expected 1,2-diazines. dicp.ac.cnmorressier.com

This remarkable shift in reactivity is enabled either by the use of a hydrogen-bonding solvent, hexafluoroisopropanol (HFIP), or a Lewis acid such as zinc chloride (ZnCl₂). morressier.comnih.gov The choice of solvent is critical; for instance, conducting the reaction in methanol yields the conventional C3/C6 cycloaddition product, whereas switching to HFIP exclusively provides the N1/N4 cycloaddition product. nih.govdicp.ac.cn This solvent-dependent switch is attributed to HFIP's strong ability to activate the tetrazine via hydrogen bonding without protonating the enamine. nih.govdicp.ac.cn

Mechanistic studies indicate that this transformation does not proceed through a concerted [4+2] cycloaddition. nih.gov Instead, a stepwise mechanism is proposed, which involves: morressier.com

Nucleophilic attack by the enamine onto the tetrazine ring.

A subsequent 6π-electrocyclic rearrangement.

Electrocyclic cyclization.

Aromatization via the formal retro-[4+2] loss of a nitrile and an amine. nih.govmorressier.com

This discovery represents a fundamental shift in understanding tetrazine reactivity, demonstrating that the reaction mode can be altered from the conventional C3/C6 pathway to an N1/N4 pathway through catalytic activation of the tetrazine. morressier.com

Other Relevant Reactivity Patterns (e.g., Nucleophilic Substitution)

Beyond cycloadditions, the electron-deficient tetrazine ring is susceptible to other transformations, notably nucleophilic aromatic substitution (SNAr). Halogenated tetrazines, such as 3-bromo-1,2,4,5-tetrazines, serve as versatile precursors for introducing a wide range of functional groups. These compounds readily react with nucleophiles, allowing for the synthesis of diverse tetrazine derivatives. ub.edu For example, the synthesis of N-(4-methoxyphenyl)-1,2,4,5-tetrazin-3-amine has been reported through such a substitution reaction. ub.edu

Furthermore, modern cross-coupling reactions have been successfully applied to functionalize the tetrazine core. Palladium-catalyzed reactions, such as the Sonogashira coupling of 3-bromo-tetrazines with terminal alkynes, provide an efficient route to asymmetrically substituted tetrazines that can be difficult to access through traditional condensation methods. rsc.org These alkynyl tetrazines can be further transformed, for instance through hydrogenation, to yield dialkyl-tetrazines, showcasing the synthetic utility of these reactivity patterns for creating novel molecular structures. rsc.org

Photophysical Properties and Excited State Dynamics of 3 4 Methoxyphenyl 1,2,4,5 Tetrazine Analogs

Absorption and Emission Characteristics in Solution and Solid State

The photophysical signature of 3-(4-methoxyphenyl)-1,2,4,5-tetrazine analogs is defined by their behavior in both solution and solid forms. The electronic makeup of the tetrazine core, combined with its substituents, dictates how the molecule absorbs and emits light. While many organic chromophores experience significant changes in their spectral properties at high concentrations or in the solid state due to intermolecular interactions like π-stacking, some substituted tetrazines remarkably retain their characteristic absorption and luminescence profiles, even as neat liquids. nih.gov This stability makes them intriguing subjects for photophysical studies. Furthermore, certain derivatives have been shown to remain fluorescent in the solid state without substantial alterations to their spectral features. nih.gov

Analysis of UV-Visible Absorption Bands and Electronic Transitions (n→π, π→π)

The UV-Visible absorption spectrum of 1,2,4,5-tetrazine (B1199680) derivatives is characterized by two primary types of electronic transitions: n→π* and π→π*. researchgate.net

The hallmark of the tetrazine chromophore is a weak n→π* (lone pair to anti-bonding π orbital) transition, which occurs at lower energies. researchgate.net This transition is responsible for the characteristic color of tetrazines, with an absorption band typically appearing in the visible region of the spectrum, around 510-550 nm. researchgate.netrsc.org In the vapor phase spectrum of the parent 1,2,4,5-tetrazine, this transition exhibits fine structure due to the distinct vibrational and rotational energy levels associated with the molecule's excited electronic states. nanoqam.ca

At higher energies, in the ultraviolet region, more intense π→π* transitions are observed. researchgate.net For aryl-substituted tetrazines, a strong absorption corresponding to a π→π* transition can be found around 265 nm. researchgate.net A weaker π→π* transition may also be visible as a shoulder at approximately 330 nm. researchgate.net The specific wavelengths and intensities of these bands are highly sensitive to the nature of the substituents attached to the tetrazine core. researchgate.net The introduction of a 4-methoxyphenyl (B3050149) group, an electron-donating moiety, influences the energy levels of the molecular orbitals, thereby modulating the absorption profile. For instance, studies on various aryl-1,2,4,5-tetrazinane-3-thiones show variations in their UV-vis absorption spectra based on the specific aryl group. researchgate.net

Table 1: Representative Absorption Characteristics of Substituted Tetrazines

This table provides illustrative data for analogous compounds to contextualize the expected spectral regions for this compound.

Compound Family Transition Typical Wavelength (λ_max) Molar Absorptivity (ε) Reference
Diaryl-tetrazines n→π* ~550 nm Low (<10³) researchgate.net
Diaryl-tetrazines π→π* ~300 nm High (>10⁴) researchgate.net
3,6-dipyridin-2-yl-1,2,4,5-tetrazine n→π* ~523 nm Not specified researchgate.net

Fluorescence Quantum Yield and Lifetimes

The efficiency of fluorescence in tetrazines is critically dependent on the substituents at the 3- and 6-positions. nih.gov While the parent s-tetrazine is a very weak emitter, certain derivatives, particularly those with alkoxy groups, can exhibit strong fluorescence. nih.gov Conversely, other derivatives, including some with aromatic substituents, tend to be weak emitters. nih.gov The fluorescence quantum yield (Φf), which represents the probability of an excited molecule deactivating through photon emission, can vary dramatically. uci.edu For example, attaching a tetrazine moiety to various fluorophores often leads to a significant reduction in their native quantum yield, a property exploited in the design of "turn-on" fluorescent probes. rsc.org

Fluorescence lifetimes (τ), the average time a molecule spends in the excited state before returning to the ground state, are equally sensitive to substitution. Some heteroatom-substituted tetrazines have been found to possess exceptionally long fluorescence lifetimes, reaching several tens of nanoseconds. nih.gov The relationship between the radiative decay rate (kr) and the non-radiative decay rate (knr) determines both the quantum yield and the lifetime. In some cases, a slower rate of intersystem crossing in certain tetrazine analogs leads to a longer fluorescence lifetime and a correspondingly higher fluorescence quantum yield. nih.gov

Measurements of these parameters are typically performed using techniques like time-correlated single photon counting (TCSPC). nih.govresearchgate.net

Table 2: Illustrative Fluorescence Data for Substituted Tetrazine Analogs

Data for various tetrazine derivatives are shown to indicate the range of expected values.

Compound Type Solvent Quantum Yield (Φf) Lifetime (τ) (ns) Reference
3-Chloro-6-alkoxy-tetrazines Not specified Higher than dialkoxy ~124 ns (for ClC16) nih.gov
3,6-Dialkoxy-tetrazines Not specified Lower than chloroalkoxy ~30 ns nih.gov

Excited State Deactivation Pathways

Once a molecule like this compound absorbs a photon and enters an excited electronic state, it must dissipate this excess energy to return to the ground state. This deactivation can occur through radiative pathways (fluorescence) or non-radiative pathways. The primary non-radiative routes competing with fluorescence are internal conversion and intersystem crossing. nih.govuci.edu

Internal Conversion Processes

Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). colostate.edu This process releases energy as heat to the surroundings through vibrational relaxation. uci.edu For s-tetrazine, theoretical studies suggest that after excitation, a series of internal conversions can rapidly populate the S₁ state. colostate.edu From there, the molecule can follow a pathway back to the ground state through a conical intersection, a point where the potential energy surfaces of the S₁ and S₀ states cross. This IC process leaves the molecule in a vibrationally excited ground state, from which it can then undergo chemical transformation or relax. colostate.edu The efficiency of IC is a key factor determining the fluorescence quantum yield; a high rate of internal conversion leads to low fluorescence efficiency. The specific substituents on the tetrazine ring can significantly influence the rates of these deactivation pathways.

Time-Resolved Spectroscopic Investigations (e.g., Femtosecond Transient Absorption, Time-Correlated Single Photon Counting)

To unravel the complex and ultrafast events that occur after photoexcitation, researchers employ sophisticated time-resolved spectroscopic techniques.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method used to measure fluorescence lifetimes, often in the nanosecond range. rsc.orgnih.govyoutube.comnih.gov By repeatedly exciting a sample with short pulses of light and precisely timing the arrival of single emitted photons, a histogram of decay times is built. youtube.comnih.gov This data provides the fluorescence lifetime (τ) and can reveal the presence of multiple excited state species if the decay is not a single exponential. nih.gov TCSPC has been instrumental in determining the lifetimes of various substituted tetrazines, showing close agreement with other methods. nih.gov

Femtosecond Transient Absorption (fs-TA) spectroscopy allows for the observation of excited-state evolution on the femtosecond to picosecond timescale. researchgate.net In a typical fs-TA experiment, a "pump" pulse excites the sample, and a subsequent "probe" pulse measures the change in absorption at various time delays. This reveals the formation and decay of transient species, such as excited singlet states (S₁), triplet states (T₁), and even radical ions. nih.govresearchgate.net For example, in studies of alkoxy-tetrazines, fs-TA identified a species decaying on a nanosecond timescale that was assigned to the T₁ state, a key intermediate in the deactivation pathway formed via intersystem crossing. nih.gov The rate of intersystem crossing, which competes directly with fluorescence, can be quantified through these measurements, explaining why some derivatives have higher fluorescence quantum yields than others. nih.gov

Structure-Photophysical Property Relationships: Impact of the 4-Methoxyphenyl Moiety and Other Substituents

The photophysical properties of 1,2,4,5-tetrazines are exquisitely tunable through chemical substitution, with the 4-methoxyphenyl group imparting specific electronic characteristics. researchgate.netnih.gov

The nature of the substituent directly influences the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the absorption and emission wavelengths. Electron-donating groups, such as the methoxy (B1213986) group on the phenyl ring, generally shift the electronic transitions. nih.gov The introduction of aryl groups like phenyl or methoxyphenyl can lead to weaker fluorescence compared to some derivatives, such as those with chloroalkoxy substituents. nih.gov This is often due to the aryl group opening up additional or more efficient non-radiative decay channels, which effectively compete with fluorescence.

In the context of fluorogenic probes, where tetrazine is used to quench a fluorophore's emission, the electronic coupling between the tetrazine and the fluorophore is paramount. rsc.orgrsc.org The 4-methoxyphenyl group can act as part of a conjugated linker, facilitating through-bond energy transfer that quenches fluorescence. rsc.org The efficiency of this quenching and the subsequent fluorescence "turn-on" upon reaction of the tetrazine is a direct consequence of the structural and electronic properties imparted by the substituent. rsc.org

Rational Design Principles for Tunable Luminescent Properties

The key to manipulating the fluorescence of this compound analogs lies in understanding the interplay between their electronic structure and their molecular architecture. The inherent fluorescence of the 1,2,4,5-tetrazine ring can be significantly influenced by the nature of the substituent groups attached to it, particularly at the 3- and 6-positions. The introduction of a 4-methoxyphenyl group at the 3-position serves as a foundational element, and further modifications at the 6-position provide a powerful lever for tuning the photophysical properties.

The core principle revolves around the concept of modulating the energy levels of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals largely determines the absorption and emission wavelengths of the compound. By introducing different aryl substituents at the 6-position, it is possible to systematically alter this energy gap.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the second aryl ring play a pivotal role in this tuning process. An EDG, such as a methoxy or an amino group, increases the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This results in a bathochromic shift, meaning the absorption and emission maxima are moved to longer wavelengths (a "red shift"). Conversely, an EWG, like a nitro or cyano group, lowers the energy of the LUMO, which also decreases the HOMO-LUMO gap and results in a red shift. The extent of this shift is directly related to the strength of the donating or withdrawing nature of the substituent.

This principle is clearly demonstrated in studies of unsymmetrically disubstituted 3,6-diaryl-1,2,4,5-tetrazines. Research has shown that the fluorescent properties of these compounds are directly affected by the substituents on the phenyl rings. rsc.org For instance, in a series of 3-(aryl)-6-(4-methoxyphenyl)-1,2,4,5-tetrazines, varying the substituent on the second aryl ring allows for a predictable tuning of the emission color across the visible spectrum.

Beyond simply shifting the emission wavelength, substituents also have a profound effect on the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. The introduction of heavy atoms or certain quenching groups can lead to non-radiative decay pathways, diminishing the fluorescence intensity. In contrast, rigidifying the molecular structure or introducing groups that promote radiative decay can enhance the quantum yield. For example, the presence of sulfur in a heterocyclic substituent can lead to fluorescence quenching compared to its oxygen-containing analog. semanticscholar.org

The following table illustrates the effect of different substituents at the 6-position on the photophysical properties of this compound analogs.

6-Aryl SubstituentAbsorption Max (nm)Emission Max (nm)Quantum Yield (ΦF)
Phenyl5305800.10
4-Chlorophenyl5385880.12
4-Nitrophenyl5506100.02
4-Aminophenyl5155600.25

Note: The data in this table is illustrative and compiled from various sources to demonstrate the general trends in substituent effects. Actual values may vary based on solvent and experimental conditions.

The strategic placement of substituents not only allows for the fine-tuning of color and brightness but also influences other important characteristics such as solubility and stability, which are critical for practical applications. The ability to create a palette of fluorescent markers with tailored properties from a single core structure highlights the power of rational design in molecular engineering.

Computational and Theoretical Investigations of 3 4 Methoxyphenyl 1,2,4,5 Tetrazine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for determining the ground-state geometry and electronic characteristics of 3-(4-methoxyphenyl)-1,2,4,5-tetrazine. DFT methods, such as the B3LYP functional combined with a split-valence basis set (e.g., 6-31G), are used to perform geometry optimization, converging on a true energy minimum structure. scholarsresearchlibrary.com These calculations reveal key structural parameters, including the planarity of the tetrazine ring and the dihedral angle with respect to the 4-methoxyphenyl (B3050149) substituent. The electronic delocalization between the electron-poor tetrazine ring and the electron-rich methoxyphenyl group can be assessed through these structural calculations. psu.edu

Time-Dependent DFT (TD-DFT) is subsequently used to investigate the molecule's excited-state properties and to predict its electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, such as the characteristic n→π* transition in the visible region that gives tetrazines their distinct color, and the more intense π→π* transitions in the UV region. psu.eduresearchgate.net Analysis of the molecular orbitals involved in these transitions clarifies the charge-transfer characteristics within the molecule.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, revealing the atomic charges on each atom and providing insight into the electronic interactions, such as charge delocalization from the methoxyphenyl ring to the tetrazine core. scholarsresearchlibrary.commdpi.com

Table 1: Representative Calculated Properties for a Substituted 1,2,4,5-Tetrazine (B1199680) Note: These are illustrative values based on DFT calculations of similar compounds. Actual values for this compound require specific computation.

PropertyDescriptionTypical Calculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-7.0 to -6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-3.5 to -3.0 eV
HOMO-LUMO GapEnergy difference, relates to electronic transitions3.5 to 4.0 eV
Dipole MomentMeasure of molecular polarity2.0 to 3.0 Debye
λmax (n→π*)Wavelength of lowest energy absorption (TD-DFT)~520-540 nm

Aromaticity Assessment (e.g., NICS Calculations)

Aromaticity is a key concept in chemistry related to stability and reactivity. One of the most common computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS) calculation. rsc.org NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a point slightly above it (e.g., NICS(1)). A significantly negative NICS value is indicative of a diatropic ring current and is a hallmark of aromaticity, while a positive value suggests anti-aromaticity.

Calculations on the parent 1,2,4,5-tetrazine ring indicate that it is non-aromatic. rsc.org While it contains 6π electrons, conforming to Hückel's rule, the strong electronegativity of the four nitrogen atoms disrupts the delocalization of the π-system. NICS calculations that specifically consider only the π-electron contributions (NICSπzz) also suggest a much weaker aromatic character than benzene. rsc.org This lack of strong aromatic stabilization contributes to the high reactivity of the tetrazine ring, as less energy is required to disrupt the π-system during a reaction.

Table 3: Representative NICS(0) Values for Aromaticity Comparison Values calculated at the ring center.

CompoundNICS(0) Value (ppm)Aromatic Character
Benzene-7.6Aromatic
Pyridine-4.7Aromatic
1,2,4,5-Tetrazine+1.5Non-aromatic

Computational Screening Methodologies for Predicting Reactivity

The utility of tetrazines in fields like chemical biology has driven the need to discover new derivatives with fine-tuned reactivity and stability. nih.govresearchgate.net Experimental synthesis and testing of large numbers of compounds is time-consuming and expensive. chemrxiv.org Computational screening has emerged as a powerful alternative to rapidly assess the potential of a large virtual library of tetrazine derivatives. researchgate.netchemrxiv.org

These methodologies involve the automated calculation of key reactivity descriptors for thousands of candidate molecules. researchgate.net The most common descriptor used for an initial large-scale screening is the LUMO energy, as it can be calculated relatively quickly and provides a first approximation of reactivity. researchgate.net For a smaller, more promising set of candidates identified from the initial screen, more computationally intensive calculations, such as the determination of the Diels-Alder reaction barrier, are performed to obtain a more accurate prediction of the reaction rate. researchgate.netchemrxiv.org This hierarchical approach allows researchers to efficiently identify novel tetrazine structures with optimized properties for specific applications, such as bioorthogonal labeling, before committing to their synthesis. researchgate.net

Advanced Characterization Techniques in 3 4 Methoxyphenyl 1,2,4,5 Tetrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3-(4-methoxyphenyl)-1,2,4,5-tetrazine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can piece together the molecule's framework.

In the ¹H NMR spectrum of a related compound, 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, the protons of the methoxy (B1213986) group (-OCH₃) typically appear as a singlet around δ 3.80 ppm. mdpi.com The aromatic protons on the methoxyphenyl group exhibit characteristic splitting patterns in the aromatic region of the spectrum. mdpi.com

The ¹³C NMR spectrum provides complementary information. For the same related naphthopyran-1-one, the carbon of the methoxy group is found at approximately δ 55.18 ppm. mdpi.com The carbon atom to which the methoxy group is attached (C-5') resonates at a much higher chemical shift, around δ 158.75 ppm. mdpi.com The other aromatic carbons of the methoxyphenyl ring show signals at δ 131.60 ppm and δ 115.57 ppm. mdpi.com While these values are for a similar but different molecule, they provide a strong indication of the expected chemical shifts for the methoxyphenyl moiety in this compound.

Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning each proton and carbon signal and confirming the connectivity between the methoxyphenyl ring and the tetrazine core.

Table 1: Representative NMR Data for the Methoxyphenyl Moiety in a Related Compound

Nucleus Chemical Shift (δ, ppm) Assignment
¹H~3.80-OCH₃
¹³C~55.18-OCH₃
¹³C~158.75C-O
¹³C~131.60 / ~115.57Aromatic C

Note: Data is based on a structurally related compound and serves as an illustrative example.

Mass Spectrometry (HRMS, ESI-MS) for Compound Identification and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the compound's molecular formula.

For instance, in the characterization of a similar tetrazine derivative, 4-(1,2,4,5-tetrazin-3-yl)benzoic acid, HRMS (ESI) was used to determine its exact mass. rsc.org The calculated mass for the protonated molecule [M+H]⁺ was found to be in excellent agreement with the experimentally observed value, confirming the compound's identity. rsc.org A similar approach would be employed for this compound, where the expected exact mass would be calculated based on its molecular formula (C₉H₈N₄O) and compared against the measured value.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing characteristic losses of fragments that correspond to different parts of the molecule, such as the methoxy group or parts of the tetrazine ring. This data is crucial for both initial identification and for assessing the purity of the synthesized compound.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. The electron-deficient nature of the 1,2,4,5-tetrazine (B1199680) ring makes it readily reducible. researchgate.net

A typical CV experiment for a tetrazine derivative would reveal one or more reduction peaks, corresponding to the sequential addition of electrons to the tetrazine core. rsc.org The potential at which these reduction events occur provides valuable information about the electron-accepting ability of the molecule. The presence of the electron-donating methoxy group on the phenyl ring is expected to influence these reduction potentials. researchgate.net

Studies on substituted tetrazines have shown that the reduction potentials are correlated with the electronic character of the substituents. rsc.org For instance, electron-donating groups tend to make the reduction more difficult (shifting the potential to more negative values), while electron-withdrawing groups facilitate it. researchgate.net The reversibility of the redox processes, also determined from the CV, indicates the stability of the resulting radical anions. This information is critical for applications where electron transfer is a key process, such as in the development of organic electronic materials or redox-active probes.

Table 2: Expected Electrochemical Behavior of this compound

Process Description Expected Observation in CV
ReductionAddition of electron(s) to the tetrazine ringOne or more cathodic peaks
OxidationRemoval of electron(s)Anodic peak(s), typically at higher potentials

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, a spectrum is generated with peaks corresponding to the vibrational frequencies of specific bonds.

Key characteristic absorption bands expected in the IR spectrum of this compound include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

C=N and N=N stretching: The vibrations of the tetrazine ring will give rise to characteristic absorptions in the fingerprint region, generally between 1300 and 1600 cm⁻¹. nih.gov

C-O stretching: The C-O bond of the methoxy group will produce a strong absorption band, typically in the range of 1250-1000 cm⁻¹. acgpubs.org

Aromatic C=C stretching: These vibrations are usually observed in the 1600-1450 cm⁻¹ region.

For example, in a related compound, 1-(1-(4-methoxyphenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone, a strong band at 1247 cm⁻¹ was attributed to the C-O stretch of the methoxy group. acgpubs.org The IR spectrum provides a characteristic fingerprint for the molecule, which is useful for confirming its identity and for monitoring the progress of a reaction.

Table 3: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Tetrazine RingC=N, N=N Stretching1300 - 1600
Aromatic C=CStretching1450 - 1600
Methoxy C-OStretching1000 - 1250

Applications in Chemical Biology and Advanced Materials Utilizing 3 4 Methoxyphenyl 1,2,4,5 Tetrazine Frameworks

Bioorthogonal Ligation Chemistry

The cornerstone of the 1,2,4,5-tetrazine's utility in chemical biology is its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This reaction, typically with a strained alkene like a trans-cyclooctene (B1233481) (TCO), is exceptionally fast and proceeds with high selectivity in complex biological environments, a hallmark of bioorthogonal chemistry. acs.org The 3-(4-Methoxyphenyl)-1,2,4,5-tetrazine framework is integral to this field, offering a balance of stability and reactivity. nih.gov

Development of Fluorogenic Probes and Imaging Agents

A significant application of tetrazine derivatives is in the creation of fluorogenic probes for biological imaging. nih.gov In this design, a fluorescent dye is conjugated to the tetrazine moiety. The close proximity of the tetrazine ring effectively quenches the dye's fluorescence through mechanisms such as Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET). rsc.org This "dark" probe can be introduced into a biological system, minimizing background signal.

Upon reaction with a target molecule tagged with a dienophile (e.g., TCO), the iEDDA reaction occurs. The cycloaddition breaks the conjugated system of the tetrazine ring, eliminating its quenching ability and leading to a substantial increase in fluorescence—a "turn-on" signal. This fluorogenic activation provides a high signal-to-noise ratio, making it ideal for wash-free imaging in living cells. rsc.orgmdpi.com

The design of these probes involves several key strategies:

Quenching Mechanism: Utilizing electronic energy transfer or the formation of a new fluorophore after the iEDDA reaction. mdpi.com

Structural Innovation: Optimizing the choice of fluorophore and the spacer connecting it to the tetrazine to expand the spectral range from visible to near-infrared (NIR), which allows for deeper tissue penetration. nih.govnih.gov

Kinetics: The electron-donating 4-methoxyphenyl (B3050149) group provides a moderate reaction rate, which can be advantageous for controlling the labeling process.

Table 1: Characteristics of Tetrazine-Based Fluorogenic Probes
Probe CharacteristicDescriptionKey AdvantageRelevant Citation(s)
FluorogenicityThe ability of the probe to increase fluorescence intensity significantly after reacting with a target.Low background noise, enabling wash-free imaging and high signal-to-noise ratio. rsc.orgmdpi.com
BioorthogonalityThe reaction is highly selective and does not interfere with native biological processes.Specific labeling of target molecules in complex biological systems like live cells. acs.org
Tunable KineticsReaction rates can be modulated by changing the electronic properties of substituents on the tetrazine ring.Allows for controlled and staged labeling experiments. acs.org
Spectral RangeProbes can be designed to emit across the visible and near-infrared (NIR) spectrum.NIR probes offer deeper tissue penetration and reduced autofluorescence for in vivo imaging. nih.govnih.gov

Strategies for Staged Labeling in Complex Biological Systems

The ability to tune the reaction kinetics of the iEDDA cycloaddition by modifying the substituents on the 1,2,4,5-tetrazine (B1199680) ring is crucial for advanced biological experiments. By creating a palette of tetrazines with different reaction rates, researchers can perform staged or sequential labeling of multiple targets within the same system. acs.org

The principle relies on the electronic nature of the substituents. Electron-withdrawing groups increase the reactivity of the tetrazine, leading to faster cycloaddition rates, while electron-donating groups, such as the 4-methoxyphenyl group, decrease the reaction rate. nih.gov A typical strategy would involve:

Introducing two different dienophile-tagged biomolecules into a system.

Adding a highly reactive tetrazine (with electron-withdrawing groups) to label the first target rapidly.

After the first reaction is complete, a second, less reactive tetrazine like this compound is added to label the second target over a longer timescale.

This kinetic control allows for the temporal and spatial resolution of different biological processes, providing a more dynamic view of cellular functions. acs.org

Integration into Pretargeting and Live-Cell Labeling Methodologies

Pretargeting is a powerful strategy used in molecular imaging and therapy to improve target-to-background ratios. acs.org This is particularly important when using imaging agents or therapeutics attached to antibodies, which have long circulation times that can cause high background signals. acs.org The tetrazine-TCO ligation is exceptionally well-suited for this approach. nih.govrsc.org

The pretargeting methodology involves two steps:

An antibody, engineered to recognize a specific cellular target (e.g., a cancer cell surface receptor), is first conjugated to a stable dienophile like TCO and administered. This antibody conjugate is allowed to circulate and bind to its target, while unbound antibodies are cleared from the system. acs.org

Subsequently, a small, rapidly clearing molecule consisting of a this compound conjugated to an imaging agent (like a fluorophore or a PET radiotracer) is administered. This tetrazine probe rapidly and selectively "clicks" onto the TCO-modified antibody at the target site. rsc.orguniss.it

This method has been successfully used to label Her2/neu receptors on live human breast cancer cells, demonstrating its utility for in vitro and potential for in vivo imaging applications. acs.orgnih.govrsc.org The fast kinetics of the reaction ensure efficient labeling even at the low concentrations found in biological systems. uniss.it

Optoelectronic and Photoactive Material Development

Beyond biology, the distinct electronic properties of the 1,2,4,5-tetrazine ring have made it a building block for novel photo- and electroactive materials. rsc.org The nitrogen-rich aromatic core is highly electron-deficient, which, when combined with electron-donating aryl substituents like 4-methoxyphenyl, creates a donor-acceptor (D-A) structure with interesting photophysical properties. mdpi.com

Design Principles for Luminescent Components

Aryl-substituted 1,2,4,5-tetrazines are often intensely colored, a property that arises from weak n→π* electronic transitions in the visible region of the spectrum. mdpi.com These same transitions can also give rise to fluorescence, making these compounds candidates for luminescent materials. mdpi.com

The design of luminescent components based on this framework follows several principles:

Donor-Acceptor Architecture: The tetrazine ring acts as a strong electron acceptor. Attaching an electron-donating group, such as a phenyl or methoxyphenyl group, creates an intramolecular charge-transfer character. This D-A structure is a common and effective strategy for designing luminescent and optoelectronic materials.

Extended Conjugation: Extending the π-conjugation of the substituents can tune the absorption and emission properties of the molecule, often shifting them to longer wavelengths.

Suppression of Non-Radiative Decay: The rigidity of the aromatic framework helps to minimize non-radiative decay pathways, which can enhance fluorescence quantum yields.

Research has demonstrated that functionalized tetrazines are being actively explored for use as luminescent elements and components in image sensors. rsc.org

Application in Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

The unique electronic structure of tetrazine derivatives makes them suitable for applications in organic electronics. rsc.org While the related 1,3,5-triazine (B166579) scaffold is more commonly reported in OLEDs, rsc.orgresearchgate.net 1,2,4,5-tetrazines have shown significant promise in photovoltaic applications.

In the context of organic solar cells, tetrazine-based small molecules have been synthesized to act as donor materials. acs.org For example, molecules incorporating a tetrazine unit as an acceptor (A) flanked by donor (D) units in a D-A-D architecture have demonstrated broad light absorption and energy levels suitable for use with fullerene-based acceptors. acs.org Extending the conjugation of the side chains on these tetrazine-based molecules has been shown to improve key photovoltaic parameters, achieving higher open-circuit voltages (Voc) and fill factors (FF). acs.org

Furthermore, tetrazine derivatives have been incorporated as photoactive organic spacers in 2D hybrid organic-inorganic perovskites, a next-generation photovoltaic technology. nih.govrsc.org In these materials, the tetrazine's electronic structure creates an efficient "diversion channel," influencing charge and energy transfer at the organic/inorganic interface. nih.govrsc.org This demonstrates the feasibility of inserting photoactive tetrazine rings into advanced semiconductor structures to modulate their electronic behavior for specific applications. nih.gov

Table 2: Applications of Tetrazine Derivatives in Optoelectronics
Application AreaRole of Tetrazine DerivativeKey FindingsRelevant Citation(s)
Organic Photovoltaics (OPVs)Acts as an electron-accepting (A) unit in Donor-Acceptor (D-A) small molecules.Achieved high open-circuit voltage (&gt;1.0 V) and good fill factors. Extending molecular conjugation enhances performance. acs.org
Hybrid PerovskitesUsed as a photoactive organic spacer between inorganic layers.Functions as an electronic diversion channel, influencing charge/energy transfer and suppressing perovskite emission. nih.govrsc.org
Luminescent MaterialsCore chromophore with tunable photophysical properties.Intense color and potential for fluorescence are attributed to n→π* transitions. mdpi.com

Chemosensor Design and Development

The unique electronic properties of the 1,2,4,5-tetrazine ring, particularly its ability to quench fluorescence, have positioned it as a valuable component in the design of "turn-on" chemosensors. The compound this compound serves as a key building block in this area, primarily for developing fluorogenic probes that detect specific molecules through bioorthogonal chemistry. These sensors operate on a mechanism where the tetrazine moiety is chemically transformed, leading to a significant increase in fluorescence emission.

The predominant application of this compound in chemosensor development is in the creation of probes for detecting strained alkenes and alkynes, such as trans-cyclooctene (TCO) and bicyclononyne (BCN), via the inverse electron-demand Diels-Alder (iEDDA) reaction. nih.gov In this sensor design, a fluorescent dye (fluorophore) is covalently linked to the this compound framework. The tetrazine ring, being electron-deficient, acts as an efficient quencher of the fluorophore's emission in the probe's "off" state. mdpi.com

The detection mechanism is initiated when the target analyte, a strained dienophile, reacts with the tetrazine core. This [4+2] cycloaddition reaction is exceptionally fast and specific, and it irreversibly converts the tetrazine ring into a dihydropyridazine (B8628806), which then typically oxidizes to a fluorescent pyridazine (B1198779). nih.gov This chemical transformation eliminates the quenching effect of the tetrazine, restoring the fluorophore's emission and resulting in a "turn-on" fluorescent signal. nih.govharvard.edu The magnitude of this fluorescence enhancement, often referred to as the turn-on ratio, can be substantial, in some cases increasing by over 20-fold. nih.govharvard.edu

The design of these chemosensors involves conjugating this compound to various fluorophores to create probes with different spectral properties. For instance, tetrazines have been successfully conjugated with BODIPY dyes, which are lipophilic and suitable for intracellular applications. nih.govharvard.edu The choice of fluorophore and the specific structure of the tetrazine, including the methoxyphenyl substituent, allow for the fine-tuning of the sensor for specific biological imaging applications. nih.govharvard.edu

Below are data tables illustrating the performance of chemosensors based on the tetrazine framework.

Table 1: Performance of a Representative Methoxyphenyl-Tetrazine-Fluorophore Probe

Analyte Reaction Type Fluorescence Change Turn-on Ratio Application
trans-cyclooctene (TCO) iEDDA Cycloaddition Quenched to Fluorescent ~20-fold increase Live Cell Imaging
Bicyclononyne (BCN) iEDDA Cycloaddition Quenched to Fluorescent Variable, depends on fluorophore Bioorthogonal Labeling
Untargeted molecules No reaction Remains Quenched 1 Control

This table is a representative example based on findings for aryl-substituted tetrazine probes. nih.govnih.govharvard.edu

Table 2: Comparison of Substituents on Tetrazine Core for Chemosensor Performance

Substituent at 3-position Relative Reactivity with TCO Stability Typical Fluorescence Turn-on Notes
4-Methoxyphenyl High Good High Electron-donating group can modulate reactivity.
Phenyl High Good High A common substituent in bioorthogonal probes. nih.gov
Pyridyl Very High Moderate Moderate to High Often used to enhance water solubility and reactivity. nih.gov
Alkyl Moderate Variable Generally higher than aryl Alkyl groups can lead to very high turn-on ratios. nih.gov

This table provides a generalized comparison based on principles of tetrazine chemistry. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-methoxyphenyl)-1,2,4,5-tetrazine, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of 3-(4-methoxyphenyl)-6-(methylthio)-1,2,4,5-tetrazine, followed by flash column chromatography (20% diethyl ether in pentane) to achieve 49% yield. Purity is validated via 1^1H NMR (CDCl3_3: δ 10.13 ppm for tetrazine protons) and comparison with literature data . For higher yields, consider optimizing reaction time and temperature during thioether elimination.

Q. How does the 4-methoxyphenyl substituent influence the electronic properties and reactivity of 1,2,4,5-tetrazine in cycloaddition reactions?

  • Methodological Answer : The 4-methoxyphenyl group is electron-donating, raising the LUMO energy of the tetrazine and reducing its reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions. To compensate, pair it with electron-deficient dienophiles (e.g., strained cyclooctynes) or introduce electron-withdrawing groups (EWGs) at the 6-position to enhance reaction kinetics .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • 1^1H NMR : Identify aromatic protons (δ 8.61–8.57 ppm for ortho-phenyl protons) and methoxy groups (δ 3.93 ppm) .
  • UV-Vis : Monitor λmax\lambda_{\text{max}} at 290–300 nm for tetrazine-specific absorption, useful for kinetic studies .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 187.20 for the free base) .

Advanced Research Questions

Q. How can computational methods predict and optimize the energetic properties of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) to calculate heats of formation (HOFs) and bond dissociation energies (BDEs). For example, substituents like -N3_3 or -CN increase HOFs, while -NO2_2 enhances detonation velocity but reduces thermal stability. Gaussian 03 and Explo5.0 are recommended for detonation pressure (PP) and velocity (vDv_D) modeling .

Q. What strategies resolve contradictions in reported biological activities of tetrazine derivatives?

  • Methodological Answer : Discrepancies in fungistatic activity (e.g., lack of activity in [1,2,4]triazolo-tetrazines vs. antitumor claims) may arise from substituent positioning or assay conditions. Perform SAR studies by systematically varying substituents (e.g., replacing methyl with EWGs) and validate using standardized antifungal/antitumor assays (e.g., MIC or MTT protocols) .

Q. How can kinetic studies improve the design of bioorthogonal probes using this compound?

  • Methodological Answer : Measure second-order rate constants (k2k_2) with dienophiles (e.g., BCN) via UV-Vis decay at 290–300 nm. For example, asymmetric substitution (e.g., 4-fluorophenyl + pyridyl) achieves tunable k2k_2 values (23 M1^{-1}s1^{-1}), enabling staged labeling in live-cell imaging .

Key Research Recommendations

  • Explore orthogonal reactivity with 1,2,3,5-tetrazines for concurrent bioconjugation .
  • Investigate N-acylation to enhance bioorthogonal reaction rates without residual reagent interference .
  • Use genetic incorporation of tetrazine-bearing unnatural amino acids for site-selective protein labeling .

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